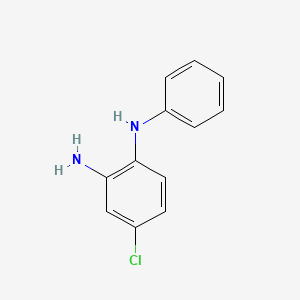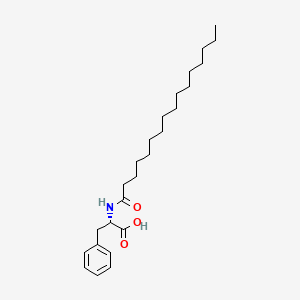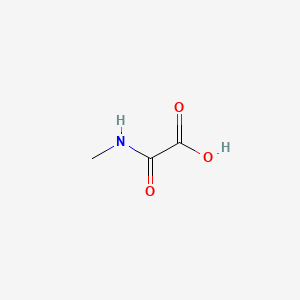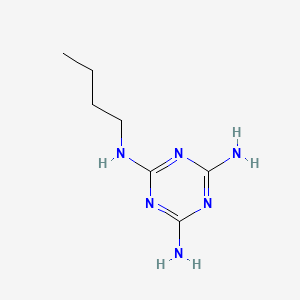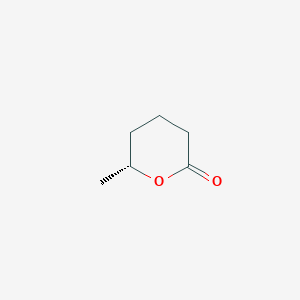
(R)-6-Methyltetrahydro-2H-pyran-2-one
Overview
Description
®-6-Methyltetrahydro-2H-pyran-2-one is a chiral lactone compound with a molecular formula of C6H10O2. This compound is known for its pleasant aroma and is often used in the flavor and fragrance industry. Its unique structure, featuring a tetrahydropyran ring with a methyl group at the 6-position, makes it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Methyltetrahydro-2H-pyran-2-one typically involves the cyclization of 6-hydroxyhexanoic acid. One common method is the acid-catalyzed cyclization, where 6-hydroxyhexanoic acid is treated with a strong acid such as sulfuric acid under reflux conditions. This reaction leads to the formation of the lactone ring, yielding ®-6-Methyltetrahydro-2H-pyran-2-one.
Industrial Production Methods: In industrial settings, the production of ®-6-Methyltetrahydro-2H-pyran-2-one can be achieved through biocatalytic processes. Enzymes such as lipases can be used to catalyze the esterification and subsequent cyclization of 6-hydroxyhexanoic acid, providing a more environmentally friendly and efficient route to the desired product.
Types of Reactions:
Oxidation: ®-6-Methyltetrahydro-2H-pyran-2-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen in the tetrahydropyran ring. Reagents such as alkyl halides or sulfonates can be used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Sulfonates
Major Products Formed:
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Substituted tetrahydropyran derivatives
Scientific Research Applications
®-6-Methyltetrahydro-2H-pyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma. It is also used as a solvent and intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of ®-6-Methyltetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but its chiral nature suggests that it may exhibit enantioselective interactions with biological molecules.
Comparison with Similar Compounds
(S)-6-Methyltetrahydro-2H-pyran-2-one: The enantiomer of ®-6-Methyltetrahydro-2H-pyran-2-one, differing only in the spatial arrangement of atoms.
Tetrahydro-2H-pyran-2-one: A similar lactone compound without the methyl group at the 6-position.
6-Hydroxyhexanoic acid: The precursor to ®-6-Methyltetrahydro-2H-pyran-2-one.
Uniqueness: ®-6-Methyltetrahydro-2H-pyran-2-one is unique due to its chiral nature and the presence of the methyl group at the 6-position. This structural feature imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
IUPAC Name |
(6R)-6-methyloxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5-3-2-4-6(7)8-5/h5H,2-4H2,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTOWFMDBDPERY-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349057 | |
| Record name | (R)-5-Hexanolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43112-32-9 | |
| Record name | (R)-5-Hexanolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







